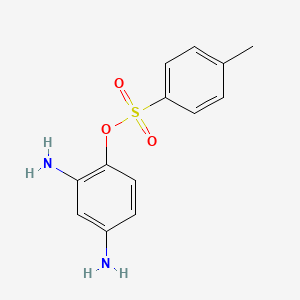

2,4-Diaminophenyl4-methylbenzenesulfonate

Description

2,4-Diaminophenyl 4-methylbenzenesulfonate is a sulfonate ester derivative characterized by a 2,4-diaminophenyl group linked to a 4-methylbenzenesulfonate moiety. This compound shares structural similarities with sulfonamide antibiotics and azo dyes, but its sulfonate ester group distinguishes it from sulfonamides like Prontosil (CAS 103-12-8), which contains a sulfonamide (-SO₂NH₂) group instead of a sulfonate (-SO₃⁻) ester . Its synthesis typically involves coupling reactions, and its applications span pharmaceuticals, agrochemicals, and materials science, though specific uses are less documented compared to analogs.

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

(2,4-diaminophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,14-15H2,1H3 |

InChI Key |

DUWAMCJTVLVPBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminophenyl4-methylbenzenesulfonate typically involves the reaction of m-phenylenediamine with sulfuric acid or oleum at temperatures ranging from 140-250°C. This reaction is carried out in a solvent, which can be either an inorganic solvent like phosphoric acid or polyphosphoric acid, or an organic solvent with a high boiling point . Another method involves the use of 2,4-dinitrochlorobenzene as a raw material, which is reacted with sodium hydrogen sulfite and then reduced .

Industrial Production Methods

In industrial settings, the production of 2,4-Diaminophenyl4-methylbenzenesulfonate often involves large-scale reactions using similar methods as described above. The process is optimized to ensure high yield and quality while minimizing environmental impact. For instance, the use of sulfuric acid is carefully managed to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminophenyl4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions are commonly used in its synthesis and further chemical transformations.

Substitution: Nucleophilic substitution reactions are significant, especially in the formation of sulfonate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydrogen sulfite, and various organic solvents. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to several hundred degrees Celsius .

Major Products Formed

The major products formed from these reactions include various sulfonate derivatives, which are used in the synthesis of dyes and other chemical products .

Scientific Research Applications

2,4-Diaminophenyl4-methylbenzenesulfonate has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is widely used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Diaminophenyl4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, which are crucial for its role in the synthesis of other chemical products. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonate Esters with Pyrimidinone/Thioxo Substituents

Compounds such as 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-phenyl 4-methylbenzene sulfonate (Compound 6) and its thioxo analog (Compound 7) differ in their heterocyclic substituents. These modifications significantly alter their physicochemical properties:

Both compounds exhibit antifungal activity, suggesting that the 2,4-diaminophenyl group in the target compound may also confer bioactive properties .

Environmental and Regulatory Profiles

Compared to 4-methylbenzene sulfonate derivatives like Morpholine 4-methylbenzenesulfonate (CAS 13732-62-2) and N,N-diethyl-Ethanamine 4-methylbenzenesulfonate (CAS 15404-00-9), 2,4-diaminophenyl 4-methylbenzenesulfonate may pose higher environmental risks due to its aromatic amine groups. The former compounds are classified as non-PBT (persistent, bioaccumulative, toxic) with risk quotients (RQ) <1 under worst-case exposure scenarios .

Agrochemical Derivatives

4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate () demonstrates herbicidal activity attributed to its electron-withdrawing cyano and fluoro groups, which enhance stability and target binding .

Azo Dyes and Carcinogenicity

Azo analogs like C.I. Direct Black 38 (CAS 1937-37-7) contain 2,4-diaminophenyl groups linked to naphthalenedisulfonate moieties. While 2,4-diaminophenyl 4-methylbenzenesulfonate lacks azo linkages, its structural similarity to carcinogenic precursors warrants scrutiny in safety evaluations.

Liquid Crystal Alignment Agents

Derivatives such as 2,4-diaminophenyl ethyl formate and 1-octadecoxy-2,4-diaminobenzene () feature alkoxy chains that improve solubility and alignment efficiency in display technologies . The sulfonate group in the target compound may offer ionic conductivity advantages but could reduce thermal stability compared to non-ionic analogs.

Key Research Findings and Data Gaps

- Antifungal Activity: Structural analogs with pyrimidinone/thioxo groups show promise, suggesting the target compound merits similar evaluation .

- Environmental Impact: Unlike simpler sulfonates, the 2,4-diaminophenyl group may increase persistence or toxicity, requiring targeted ecotoxicology studies .

- Regulatory Status: No carcinogenicity data exists, but parallels with azo dyes highlight the need for metabolic degradation studies .

Biological Activity

Chemical Identity

2,4-Diaminophenyl-4-methylbenzenesulfonate (CAS No. 613-10-1) is a sulfonamide compound with potential biological activity. It consists of an aromatic amine structure that is known to interact with various biological systems, making it a subject of interest in pharmacological research.

The biological activity of 2,4-Diaminophenyl-4-methylbenzenesulfonate primarily involves its role as an inhibitor in various enzymatic processes. It has been shown to interfere with the synthesis of nucleic acids and proteins, which can lead to apoptosis in certain cancer cell lines.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. A study demonstrated that treatment with 2,4-Diaminophenyl-4-methylbenzenesulfonate led to a significant reduction in cell viability in human cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity . Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, including some resistant strains.

Toxicity Profile

While exploring its biological activities, it is crucial to assess the toxicity profile of 2,4-Diaminophenyl-4-methylbenzenesulfonate. Toxicological studies have indicated that at certain concentrations, the compound may exhibit cytotoxic effects on normal cells, highlighting the need for careful dosage regulation in therapeutic applications.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer effects of 2,4-Diaminophenyl-4-methylbenzenesulfonate on MCF-7 breast cancer cells. The findings revealed:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM after 48 hours of treatment.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways and upregulation of p53 protein levels.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : The MIC was recorded at 32 µg/mL for both bacterial strains.

- Effectiveness : The compound demonstrated a bactericidal effect when used in combination with conventional antibiotics.

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2,4-Diaminophenyl-4-methylbenzenesulfonate | 25 | 32 | Induces apoptosis; inhibits nucleic acid synthesis |

| Sulfanilamide | 20 | 16 | Inhibits bacterial folic acid synthesis |

| Methotrexate | 15 | N/A | Inhibits dihydrofolate reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.